Crystallographic Refinement Residual: iodoCpG vs. Deoxy‑CpG with Identical Intercalator N,N‑Dimethylproflavine
When co‑crystallized with the same intercalator N,N‑dimethylproflavine, iodoCpG yields a triclinic complex refined anisotropically to a residual R = 0.09 on 5,025 observed reflections, whereas the deoxyribose analog d‑CpG (deoxycytidylyl-(3′‑5′)-deoxyguanosine) yields a complex refined to R = 0.18 on only 2,032 reflections [1][2]. The iodoCpG complex therefore provides a 2‑fold lower residual with 2.5‑fold more diffraction data, directly translating to higher precision in atomic coordinates and more reliable intercalation geometry parameters.
| Evidence Dimension | Crystallographic residual (R‑factor) and number of observed reflections for drug–dinucleoside co‑crystals |
|---|---|
| Target Compound Data | iodoCpG–dimethylproflavine (triclinic): R = 0.09 (anisotropic); 5,025 reflections |
| Comparator Or Baseline | d‑CpG–dimethylproflavine: R = 0.18; 2,032 reflections |
| Quantified Difference | ΔR = −0.09 (2‑fold improvement); +2,993 additional reflections (2.5‑fold) |
| Conditions | Space group P1 (iodoCpG) vs. P2₁2₁2 (d‑CpG); both solved by Fourier/least‑squares methods; published in the same journal volume (J Biomol Struct Dyn, 1984, Volume 1, Issue 5) |
Why This Matters
Procurement of iodoCpG over d‑CpG directly yields 2‑fold better crystallographic resolution and more robust structural refinement, critical for distinguishing subtle intercalation geometries in structure‑guided drug design.
- [1] Bhandary KK, Sakore TD, Sobell HM, King D, Gabbay EJ. Visualization of drug-nucleic acid interactions at atomic resolution. IX. Structures of two N,N-dimethylproflavine: 5-iodocytidylyl (3′-5′) guanosine crystalline complexes. J Biomol Struct Dyn. 1984;1(5):1195-1217. doi:10.1080/07391102.1984.10507512. View Source
- [2] Sakore TD, Bhandary KK, Sobell HM. Visualization of drug-nucleic acid interactions at atomic resolution. X. Structure of a N,N-dimethylproflavine: deoxycytidylyl(3′-5′)deoxyguanosine crystalline complex. J Biomol Struct Dyn. 1984;1(5):1219-1227. doi:10.1080/07391102.1984.10507513. View Source
